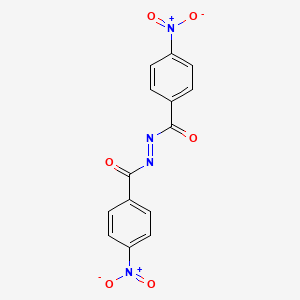

Bis(4-nitrobenzoyl)-diazene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(4-nitrobenzoyl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVAQYVXNBAPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701274 | |

| Record name | [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35630-50-3 | |

| Record name | [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Nitrobenzoyl Diazene

Rational Design and Strategic Approaches to Diazene (B1210634) Synthesis

The creation of the diazene functional group requires careful selection of precursors and reaction pathways. The strategies for synthesizing symmetrical aroyl diazenes often leverage the reactivity of hydrazine (B178648) derivatives or involve the coupling of specific building blocks.

The synthesis of azo compounds has a rich history, with several classical methods forming the bedrock of modern approaches. Key traditional methods include the azo coupling reaction, which involves the reaction of diazonium salts with activated aromatic compounds, the Mills reaction (condensation of aromatic nitroso compounds with anilines), and the Wallach reaction for converting azoxybenzenes to hydroxy-substituted azo derivatives. rsc.org

Contemporary methods have expanded this toolbox, focusing on efficiency, milder conditions, and broader substrate scope. researchgate.net These include:

Oxidation of Hydrazines: The direct oxidation of 1,2-disubstituted hydrazines is a common and direct route to the corresponding azo compound. A variety of oxidizing agents have been employed for this transformation. mdpi.com

Reductive Coupling of Nitro Compounds: Aromatic nitro compounds can undergo reductive coupling to form the azo linkage. This method is particularly relevant for symmetrical azo compounds. mdpi.comsmolecule.com

Photocatalysis and Electrosynthesis: Modern approaches harness light or electricity to drive the synthesis. Photoinduced multicomponent reactions using aryldiazonium salts have been developed, offering rapid synthesis under mild, oxidant-free conditions. acs.orgacs.org Electrochemical methods, such as the anodic oxidation of sulfamides, provide a sustainable alternative to chemical oxidants. acs.orgnih.gov

The synthesis of Bis(4-nitrobenzoyl)-diazene specifically relies on precursors that contain the 4-nitrobenzoyl group. The most direct and logical precursors are 4-nitrobenzohydrazide (B182513) (the hydrazine derivative) and 4-nitrobenzoyl chloride (an acylating agent).

A primary route involves the synthesis of 1,2-bis(4-nitrobenzoyl)hydrazine (B3065474), which is then oxidized to form the target diazene. The precursor hydrazine can be prepared by reacting 4-nitrobenzoyl chloride with hydrazine. Subsequently, oxidation of this di-aroylhydrazine yields this compound.

Another reported strategy involves starting from 4-nitrobenzoyl chloride and converting it into a tetrazine intermediate, which is then reacted further to yield a related 1,2-diazine structure. researchgate.net Research into related aroyl hydrazones often begins with the condensation of a ketone with 4-nitrobenzoyl hydrazine, highlighting the utility of this key precursor. scispace.comresearchgate.netscience.gov

The following table summarizes key precursors and their roles in forming diazene and related compounds.

| Precursor Name | Chemical Role | Relevant Syntheses |

| 4-Nitrobenzoyl hydrazine | Hydrazine source for oxidation | Synthesis of aroyl hydrazones and precursor to 1,2-bis(4-nitrobenzoyl)hydrazine. scispace.comresearchgate.net |

| 4-Nitrobenzoyl chloride | Acylating agent | Preparation of 1,2-bis(4-nitrobenzoyl)hydrazine and tetrazine intermediates. researchgate.netscispace.com |

| Aryldiazonium Salts | Aryl radical source | Used in contemporary photocatalytic multicomponent reactions to form unsymmetrical azo compounds. acs.orgrsc.org |

| Aromatic Amines | Diazotization precursors | Classical route to diazonium salts for azo coupling. nih.govresearchgate.net |

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental compatibility, chemists have developed advanced synthetic protocols that move beyond classical batch methods.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for this compound is not prominently documented, the principles are applied to the synthesis of other complex azo compounds. For instance, novel azo dyes have been synthesized via MCRs using azo-linked aldehydes and other reagents in the presence of an ionic liquid, which acts as a green medium. semnan.ac.ir Another approach describes a photoinduced three-component cascade reaction of aryldiazonium salts with unactivated alkenes and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to create a variety of unsymmetrical azo compounds in excellent yields. acs.orgacs.org These strategies demonstrate the potential for developing one-pot syntheses for complex diazene structures.

Green chemistry aims to reduce the environmental impact of chemical processes. In diazene synthesis, this manifests in several ways:

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and potential environmental harm. A diaza-carbonyl-ene reaction to produce α-hydroxy α-trifluoromethyl diazenes has been successfully conducted under solvent-free conditions, proving to be fast, clean, and high-yielding. rsc.orgrsc.orgus.es

Use of Greener Solvents: When solvents are necessary, using environmentally benign options like water is preferred. MCRs for synthesizing other heterocyclic azo compounds have been successfully carried out in an aqueous medium. researchgate.net

Catalysis: Using catalysts instead of stoichiometric reagents reduces waste. Electrochemical synthesis, for example, uses electricity to drive the oxidation of sulfamides to diazenes, avoiding the need for chemical chlorinating agents and improving sustainability. acs.orgnih.gov The use of ionic liquids as a recyclable green media has also been reported for the synthesis of novel azo dyes. semnan.ac.ir

Purification and Isolation Protocols

The isolation and purification of the final product are critical steps to ensure the removal of by-products, unreacted starting materials, and catalysts. For aroyl diazenes like this compound, standard laboratory techniques are employed.

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, recrystallization from ethanol (B145695) was used for purification. mdpi.com In another synthesis, the product was recrystallized from an ethanol/ethyl acetate (B1210297) mixture or from water. scispace.commdpi.com

Column Chromatography is a versatile technique used to separate components of a mixture. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (eluent) is then passed through the column, and the separated components are collected in fractions. For instance, a related energetic diazene compound was purified by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent. mdpi.com In other procedures for aroyl-substituted heterocycles, the residue after reaction workup was purified by column chromatography on silica gel. clockss.org

An aqueous wash or extraction is often used during the workup procedure to remove water-soluble impurities. In flow chemistry setups for synthesizing diazo compounds, an in-line aqueous wash can effectively remove by-products, yielding a clean product stream. researchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of Bis(4-nitrobenzoyl)-diazene displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Key spectral features include strong absorptions associated with the nitro groups (NO₂) and the carbonyl groups (C=O), as well as vibrations from the aromatic rings and the diazene (B1210634) (N=N) bond. While a complete experimental IR spectrum for this compound is not readily available in the provided search results, data for related azo compounds and nitro-substituted aromatics allow for the prediction of its principal absorption regions. For instance, the symmetric and asymmetric stretching vibrations of the NO₂ group are expected in the ranges of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The C=O stretching vibration of the benzoyl group would likely appear as a strong band in the region of 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings would be observed between 1600 and 1450 cm⁻¹. The N=N stretching vibration, which is often weak in the IR spectrum of symmetrical azo compounds due to the lack of a significant dipole moment change, is typically found in the 1450-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N=N stretching vibration, which is often weak in the IR spectrum, can exhibit a strong signal in the Raman spectrum due to the polarizability change during the vibration. This makes Raman spectroscopy particularly useful for studying the diazene linkage in this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | > 3000 | |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong absorption expected. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are possible. |

| Nitro (NO₂) Asymmetric Stretch | 1550 - 1500 | Strong absorption expected. |

| Diazene (N=N) Stretch | 1450 - 1400 | Often weak in IR, stronger in Raman. |

| Nitro (NO₂) Symmetric Stretch | 1350 - 1300 | Strong absorption expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. rsc.orgrsc.org By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons on the two 4-nitrophenyl groups are chemically equivalent. Within each ring, the protons ortho and meta to the diazene linkage are distinct. The strong electron-withdrawing nature of the nitro group and the diazene bridge will deshield the aromatic protons, causing their signals to appear at a downfield chemical shift, typically in the range of 7.5 to 8.5 ppm. The coupling between adjacent protons on the aromatic ring would result in a characteristic splitting pattern, likely a set of two doublets for each ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. spectrabase.com Similar to the ¹H NMR, the symmetry of this compound simplifies the spectrum. Distinct signals are expected for the carbonyl carbon, the carbon atoms of the aromatic rings, and the carbon atom attached to the nitro group. The carbonyl carbon signal is typically found in the downfield region of the spectrum, around 160-170 ppm. The aromatic carbons will show a range of chemical shifts depending on their substitution pattern, with the carbon bearing the nitro group being significantly deshielded.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 8.5 | Signals are deshielded due to electron-withdrawing groups. |

| ¹³C (Carbonyl) | 160 - 170 | |

| ¹³C (Aromatic) | 120 - 150 | A range of signals for substituted and unsubstituted carbons. |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the two aromatic rings and the diazene bridge, along with the presence of the nitro groups, influences the position and intensity of these bands. Typically, azobenzene (B91143) derivatives exhibit a strong π → π* transition in the UV region and a weaker n → π* transition in the visible region. The nitro groups, being strong chromophores, will also contribute to the absorption profile. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Mass Spectrometry: High-Resolution and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through fragmentation analysis. nist.govspectrabase.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. rsc.org For this compound (C₁₂H₈N₄O₄), the calculated exact mass is 272.0546 g/mol . nist.govspectrabase.com HRMS can confirm this molecular formula with a high degree of confidence.

Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for such compounds may include the cleavage of the N-N bond of the diazene group, the loss of the nitro groups (NO₂), and the fragmentation of the benzoyl moieties. The observed fragmentation pattern can be used to piece together the structure of the original molecule.

| Technique | Information Obtained | Expected Value for C₁₂H₈N₄O₄ |

| High-Resolution Mass Spectrometry | Exact mass and elemental formula | 272.0546 g/mol |

| Fragmentation Analysis | Structural information from fragment ions | Fragments corresponding to loss of NO₂, C₆H₄, etc. |

Fluorescence Spectroscopy and Photophysical Property Investigation

Fluorescence spectroscopy is utilized to investigate the emission properties of this compound upon excitation with UV or visible light. While many azobenzene derivatives are known to be non-fluorescent or weakly fluorescent due to efficient E/Z photoisomerization, the specific substitution pattern can influence the photophysical properties. researchgate.net The presence of the nitro groups, which are typically fluorescence quenchers, might also impact the emission characteristics. Studies on related compounds suggest that the fluorescence quantum yield and lifetime can be sensitive to the molecular environment and substitution. researchgate.net The investigation of the fluorescence properties of this compound would provide insights into its potential applications in areas such as molecular sensing and imaging. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. mdpi.com This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the molecular formula (C₁₂H₈N₄O₄). The close agreement between the experimental and calculated elemental percentages serves as a crucial verification of the compound's purity and identity. mdpi.com

| Element | Theoretical Percentage (%) for C₁₂H₈N₄O₄ |

| Carbon (C) | 52.95 |

| Hydrogen (H) | 2.96 |

| Nitrogen (N) | 20.58 |

| Oxygen (O) | 23.51 |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline.

The required data from single-crystal X-ray diffraction and Hirshfeld surface analyses for "this compound," also known as 4,4'-dinitroazobenzene (B14157291) nist.govnih.gov, are not present in the located research articles. The search did not yield a specific publication detailing the molecular conformation, bond geometries, crystal packing, and quantitative non-covalent interactions for this exact compound.

While information exists for structurally related but distinct molecules—such as fluorinated azobenzenes iucr.org or other derivatives containing diazene or nitro-phenyl moieties mdpi.commdpi.com—using this data would violate the strict instruction to focus solely on "this compound." Generating content based on different compounds would not be scientifically accurate for the subject .

Therefore, without the foundational experimental data from crystallographic studies on "this compound," an article with the requested detailed research findings, data tables, and in-depth analysis for each specified subsection cannot be created.

Structural Elucidation and Solid State Architectural Analysis

Analysis of Molecular Planarity and Dihedral Angles

The core of the molecule is the diazene (B1210634) linkage. In related structures, the C—N=N—C core often exhibits a tendency towards planarity to maximize electronic conjugation. For instance, in the structurally related compound 1,1′-(Diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), the central diazene and adjacent atoms show a near-planar geometry. mdpi.com This is evidenced by torsion angles such as N5-N4-N3-N2 being 179.7(4)° and C2-N4-N3-N2 being 0.3(6)°, which are very close to the ideal 180° and 0° for a planar trans-configuration. mdpi.com

The key dihedral angles in Bis(4-nitrobenzoyl)-diazene are:

ω₁ (O=C—N=N): This angle describes the rotation around the N—C(O) bond and determines the orientation of the carbonyl group relative to the diazene plane.

ω₂ (N—C—C—C): This angle defines the twist between the plane of the carbonyl group and the plane of the attached phenyl ring.

ω₃ (C—C—N—O): This describes the twist of the nitro group relative to the plane of the phenyl ring.

Based on these related structures, it is predicted that in this compound, the two 4-nitrobenzoyl moieties are twisted out of the central C-N=N-C plane. This twisting alleviates steric strain between the carbonyl oxygen atoms and the other parts of the molecule. The resulting conformation is likely to be a non-planar, propeller-like structure.

The following table summarizes dihedral angles observed in analogous molecules, which can serve as a reference for the expected values in this compound.

| Dihedral Angle Description | Atoms Involved | Analogous Compound | Observed Angle (°) | Reference |

|---|---|---|---|---|

| Central Diazene Torsion | C-N=N-C | 1,1′-(Diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) | ~180 | mdpi.com |

| Nitro Group Twist | C-C-N-O | N-(2-methoxyphenyl)-4-nitrobenzylideneamine | 6.5(1) | nih.gov |

| Inter-Ring Twist | (Phenyl Ring 1) vs (Phenyl Ring 2) | N-(2-methoxyphenyl)-4-nitrobenzylideneamine | 48.0(2) | nih.gov |

| Carbonyl-Nitrogen Torsion | O=C-N-C | An Acylthiourea Derivative | 4.0(4) | acs.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Coupled-Cluster Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Coupled-Cluster (CC) methods, are instrumental in elucidating the electronic structure and energetic properties of molecules. nih.govvt.edu DFT has become a popular quantum mechanical approach for its ability to provide results consistent with experimental data while being computationally efficient. dergipark.org.tr Coupled-cluster methods, while more computationally demanding, offer high accuracy for thermochemical data and are considered a "gold standard" in quantum chemistry. arxiv.org

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties. Computational methods are used to find the optimized geometry, which corresponds to the lowest energy arrangement of the atoms. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net

For Bis(4-nitrobenzoyl)-diazene, theoretical calculations can determine the preferred orientation of the nitrobenzoyl groups relative to the diazene (B1210634) core. For instance, DFT geometry optimizations can be performed to identify the most stable conformer. mdpi.com The planarity or non-planarity of the molecule, as well as the dihedral angles between the phenyl rings and the diazene group, are key parameters determined in these studies. These geometric features can significantly influence the molecule's electronic properties and reactivity. nih.gov Studies on similar structures, such as N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), have shown that different conformations (e.g., cisoid or transoid) can be identified and their relative stabilities calculated. mdpi.com

Table 1: Representative Theoretical Data for Molecular Geometry

| Parameter | Description |

| Dihedral Angles | The angles between the planes of the phenyl rings and the diazene group. |

| Bond Lengths | The distances between bonded atoms (e.g., N=N, C-N, C=O, N-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N=N, O-N-O). |

This table is illustrative. Actual values would be obtained from specific DFT or other high-level calculations on this compound.

The electronic structure of a molecule governs its chemical behavior. Key to understanding this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller gap suggests that the molecule is more polarizable and reactive. semanticscholar.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.

Table 2: Key Electronic Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

| MEP | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to nucleophilic and electrophilic attack. |

This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. dergipark.org.trresearchgate.net These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. edu.krd

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons. ekb.eg

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. A higher value indicates a better electrophile. dergipark.org.tr

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

The analysis of these descriptors for this compound would provide a comprehensive picture of its reactivity profile. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Higher χ indicates a greater ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Higher η indicates greater stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | Higher S indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Higher ω indicates a stronger electrophilic character. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

This table presents the common formulas for these descriptors based on Koopman's theorem.

Simulation of Spectroscopic Signatures

Computational methods can simulate various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. google.com For example, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states.

Similarly, the vibrational frequencies of a molecule can be calculated and used to simulate its infrared (IR) and Raman spectra. These calculated spectra can aid in the assignment of experimental vibrational bands to specific modes of atomic motion within the molecule.

Mechanistic Pathways of Chemical Transformations: Transition State Theory and Reaction Coordinate Analysis

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.com Transition State Theory provides a framework for understanding reaction rates by focusing on the properties of the transition state, which is the highest energy point along the reaction pathway. umn.eduelifesciences.org

For chemical transformations involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. smu.edu This involves locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Reaction coordinate analysis involves identifying the key geometric changes that occur as the reaction progresses. nih.gov This provides a detailed picture of the bond-breaking and bond-forming processes that constitute the reaction mechanism. For instance, in a decomposition or rearrangement reaction of this compound, the reaction coordinate might involve the stretching of the N=N bond or the rotation of the nitrobenzoyl groups.

Reactivity and Organic Transformation Pathways

Exploration of Reaction Mechanisms

The unique electronic structure of Bis(4-nitrobenzoyl)-diazene allows it to participate in several distinct reaction mechanisms, making it a subject of significant interest in the study of reactive intermediates and transformation pathways.

Nucleophilic and Electrophilic Reaction Modes

The pronounced electron-withdrawing character of the 4-nitrobenzoyl groups makes the diazene (B1210634) unit highly electrophilic. Consequently, this compound is expected to be susceptible to nucleophilic attack . A variety of nucleophiles, including amines, thiols, and carbanions, can add to the nitrogen-nitrogen double bond. This reactivity is analogous to the behavior of other electron-poor azo compounds. The initial addition of a nucleophile would likely form a transient anionic intermediate, which can then undergo further reactions such as protonation or cyclization.

Conversely, while the diazene itself is electrophilic, the aromatic rings of the benzoyl groups are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro and carbonyl functionalities. Electrophilic attack on the oxygen atoms of the carbonyl groups is plausible, potentially leading to the formation of adducts with Lewis acids, which could further enhance the electrophilicity of the diazene core.

Single Electron Transfer (SET) Processes

The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of this compound, a result of its electron-deficient nature, suggests its capability to act as an electron acceptor in Single Electron Transfer (SET) processes. In the presence of a suitable electron donor, it can accept an electron to form a radical anion. The stability of this radical anion would be enhanced by the delocalization of the negative charge over the entire conjugated system, including the nitro groups. Such SET processes are often the initial step in more complex reaction sequences, potentially leading to C-C bond formation or other radical-mediated transformations.

Intramolecular Rearrangements

While specific intramolecular rearrangements of this compound are not extensively documented, aroyl diazenes, in general, can be precursors to various rearranged products under thermal or photochemical conditions. For instance, extrusion of dinitrogen gas (N₂) is a common pathway for diazenes, which would generate two 4-nitrobenzoyl radicals. These highly reactive radicals could then recombine or undergo other reactions. However, the stability of the aroyl-nitrogen bond in this compound might make dinitrogen extrusion less favorable compared to other aliphatic diazenes. Rearrangements involving the migration of one of the benzoyl groups are also conceivable, potentially leading to the formation of novel heterocyclic structures.

This compound as a Building Block in Organic Synthesis

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the realm of cyclic and heterocyclic chemistry.

Participation in Cyclization Reactions

This compound can participate in cycloaddition reactions, acting as a dienophile or a heterodienophile. In reactions with electron-rich dienes, it is expected to undergo [4+2] cycloadditions (Diels-Alder reactions), where the diazene unit serves as the dienophile. This would lead to the formation of six-membered heterocyclic rings containing a nitrogen-nitrogen bond. The electron-withdrawing nature of the benzoyl groups is anticipated to accelerate this type of reaction.

Furthermore, reactions with other unsaturated systems could lead to different modes of cyclization. For example, its reaction with alkenes could potentially yield four-membered diazacyclobutane rings via a [2+2] cycloaddition, although this is generally less common for azo compounds.

Utility in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the diazene bond in this compound makes it a key component in the synthesis of various heterocyclic compounds. Reactions with bifunctional nucleophiles are a particularly fruitful avenue for constructing heterocycles. For instance, reaction with a 1,2-dinucleophile, such as a diamine or a diol, could lead to the formation of five- or six-membered heterocyclic rings through a condensation-cyclization sequence. The general utility of diaza-1,3-butadienes, which share some electronic similarities with activated diazenes, as intermediates in the synthesis of a wide array of heterocyclic compounds has been well-established. nih.gov

The following table summarizes the expected reactivity of this compound in various organic transformations:

| Reaction Type | Reactant | Expected Product |

| Nucleophilic Addition | Amines, Thiols, Carbanions | Adducts to the N=N bond |

| Cycloaddition | Electron-rich Dienes | Six-membered heterocycles |

| Single Electron Transfer | Electron Donors | Radical anion intermediate |

Application in C-C Bond Forming Reactions

Currently, there is a notable absence of specific research in peer-reviewed scientific literature detailing the direct application of this compound in C-C bond forming reactions. While the structural motifs within the compound—specifically the diazene linkage and the nitro-substituted aromatic rings—suggest theoretical possibilities for such transformations, dedicated studies to explore these pathways have not been reported.

The diazene functional group is known in organic synthesis to be a potential precursor for carbon-centered radicals via thermal or photochemical extrusion of nitrogen gas. In principle, the 4-nitrobenzoyl radicals thus generated could subsequently dimerize or be trapped by other radical species to form new carbon-carbon bonds. However, experimental evidence for this specific reactivity with this compound is not available in the current body of scientific literature.

Furthermore, the field of organic synthesis has seen significant advancements in the use of nitroarenes as coupling partners in palladium-catalyzed C-C bond forming reactions, a process termed denitrative coupling. This methodology leverages the nitro group as a leaving group, enabling reactions such as Suzuki-Miyaura and Heck couplings. Theoretically, this compound could serve as a substrate in such reactions, potentially leading to the formation of biaryl structures or other cross-coupled products. Nevertheless, a review of existing research reveals no studies that have specifically investigated or reported the use of this compound in this capacity.

Consequently, without direct research findings, no detailed reaction pathways, mechanistic studies, or data tables on the application of this compound in C-C bond forming reactions can be presented. The potential of this compound in the realm of C-C coupling remains an unexplored area of chemical research.

Thermal Behavior and Decomposition Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) of Bis(4-nitrobenzoyl)-diazene reveals its decomposition profile as a function of temperature. In a typical TGA experiment, the mass of the sample is monitored as it is heated at a constant rate. The resulting TGA curve provides information about the temperatures at which decomposition begins, the various stages of mass loss, and the amount of residue remaining at the end of the experiment.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss with respect to temperature. The peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each stage.

Hypothetical TGA and DTG Data for this compound

| Temperature Range (°C) | Mass Loss (%) | DTG Peak Temperature (°C) | Corresponding Decomposition Step |

|---|---|---|---|

| 150 - 250 | 30 | 220 | Initial decomposition, loss of diazene (B1210634) group |

| 250 - 400 | 45 | 350 | Decomposition of nitrobenzoyl fragments |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data from diverse sources could not be retrieved.

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis provides insights into melting, crystallization, and decomposition events.

A typical DSC thermogram for an energetic material like this compound would show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition. The area under the exothermic peak is proportional to the heat of decomposition, a crucial parameter for assessing the energetic nature of the compound.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

|---|---|---|---|

| Melting | 180 | 185 | 120 (Endothermic) |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data from diverse sources could not be retrieved.

Non-Isothermal Kinetic Studies of Decomposition

Non-isothermal kinetic studies are performed to determine the kinetic parameters of the decomposition process, such as the activation energy (Ea) and the pre-exponential factor (A). These parameters are typically determined by conducting TGA or DSC experiments at multiple heating rates and applying various model-fitting or model-free (isoconversional) methods.

Commonly used methods include the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods. The activation energy provides a measure of the energy barrier for the decomposition reaction, with a higher value indicating greater thermal stability.

Due to the lack of specific experimental data for this compound in the searched literature, a detailed non-isothermal kinetic analysis cannot be presented.

Elucidation of Thermal Decomposition Mechanisms and Pathways

Understanding the thermal decomposition mechanism of this compound involves identifying the initial bond scission events and the subsequent reaction pathways that lead to the final decomposition products. For many aromatic azo compounds, the initial step is often the cleavage of the C-N bonds or the N=N bond.

In the case of this compound, the presence of the electron-withdrawing nitro groups is expected to influence the bond dissociation energies and, consequently, the decomposition pathway. The decomposition is likely to proceed through a complex series of radical reactions, leading to the formation of various gaseous products such as N₂, CO₂, CO, and NOx, along with solid residues.

Influence of Molecular Structure on Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure. The presence of the diazene (-N=N-) group, the benzoyl groups, and the nitro groups all play a role in determining its decomposition behavior.

Photochemical Properties and Reactivity

Photophysical Characterization: Absorption and Emission Properties

Bis(4-nitrobenzoyl)-diazene, an aroyl-substituted azo compound, possesses a chromophoric system that absorbs light in the ultraviolet-visible region. The absorption of light energy promotes electrons from a ground state to a higher energy excited state. libretexts.org The electronic spectrum of molecules like this compound is primarily defined by two types of electronic transitions: the n→π* transition, associated with the non-bonding electrons of the nitrogen atoms in the azo group, and the π→π* transitions, associated with the conjugated π-electron system of the aromatic rings and carbonyl groups.

The molecular structure, featuring a central diazene (B1210634) (N=N) group flanked by two 4-nitrobenzoyl groups, creates an extended conjugated system. Generally, larger conjugated systems shift absorption peak wavelengths toward the long-wavelength region. shimadzu.com Furthermore, the presence of functional groups, such as the electron-withdrawing nitro groups (NO₂) and carbonyl groups (C=O), influences the conjugated system and can cause absorption peaks to appear at longer wavelengths compared to the unsubstituted parent molecule, a phenomenon known as a bathochromic shift. shimadzu.com The combination of the benzoyl and nitro substituents establishes a "push-pull" electronic character, which can significantly affect the energies of the frontier molecular orbitals. Specifically, strong electron-withdrawing groups tend to lower the energy of the π* orbitals, which can lead to a red-shift in the π→π* absorption band.

Like many azobenzene-type molecules, this compound is expected to be weakly fluorescent or non-emissive. This is because the energy absorbed is typically dissipated efficiently through non-radiative decay pathways, most notably rapid E/Z (trans/cis) photoisomerization and, in some cases, photocleavage.

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption Maxima (λmax) | Shifted to longer wavelengths (Visible region) | Extended conjugation from benzoyl groups and strong electron-withdrawing effect of nitro groups. shimadzu.com |

| Molar Absorptivity (ε) | High for π→π* transition; Low for n→π* transition | π→π* transitions are typically symmetry-allowed and intense, while n→π* transitions are often forbidden and weak. msu.edu |

| Emission (Fluorescence) | Weak to negligible | Efficient non-radiative decay via photoisomerization and/or photoreaction pathways. |

Photoinduced Isomerization Pathways

A key photochemical process for azobenzene (B91143) and its derivatives is the reversible isomerization between the more stable trans (E) isomer and the cis (Z) isomer upon irradiation. shimadzu.com The trans-to-cis isomerization is typically induced by irradiating the sample with UV light in the wavelength range of 320–350 nm, corresponding to the compound's absorption band. shimadzu.com This transformation results in a significant change in molecular geometry. shimadzu.com

Two primary mechanisms have been proposed for the isomerization of azobenzenes:

Rotation: This pathway involves rotation around the N=N double bond in the electronically excited state. For many push-pull substituted azo dyes, the photoisomerization pathway is likely to be rotation. spectrabase.com This mechanism often proceeds through a conical intersection where the excited state and ground state potential energy surfaces cross, allowing for efficient, non-radiative decay back to the ground state in either the cis or trans configuration. spectrabase.com

Inversion: This pathway involves a semi-linear transition state where one of the nitrogen atoms undergoes inversion of its geometry. While rotation is often favored for the photochemical E→Z reaction, inversion is considered a more probable pathway for the thermal (ground-state) Z→E back-isomerization. spectrabase.com

For this compound, excitation into the intense π→π* band leads to an excited state that rapidly converts to the lowest-energy excited singlet state, S₁(nπ), in less than a picosecond. spectrabase.com It is from this nπ state that the isomerization process is believed to occur. spectrabase.com The presence of strong push-pull substituents can stabilize the ππ* state, potentially altering the excited state landscape and the dynamics of isomerization. spectrabase.comacs.org

Unimolecular and Bimolecular Photoreactivity Modes

Beyond isomerization, dibenzoyldiazenes exhibit distinct photoreactivity, engaging in both unimolecular and bimolecular reaction modes.

The primary unimolecular photoreaction of dibenzoyldiazene upon photolysis is the cleavage of the nitrogen-carbon bonds to generate benzoyl radicals. researchgate.net This fragmentation competes with the photoisomerization pathway and represents a significant chemical decomposition route.

These highly reactive benzoyl radicals can then participate in several bimolecular reactions. In aerated solutions, the benzoyl radicals react rapidly with molecular oxygen to yield benzoylperoxy radicals. researchgate.net Laser photolysis studies have determined the rate constants for the reaction between the benzoyl radical and oxygen to be very high, on the order of 4 × 10⁹ M⁻¹ s⁻¹. researchgate.net

Further bimolecular reactivity has been observed through flash-photolysis studies. Radicals generated in solution can add to the parent dibenzoyldiazene molecule, forming hydrazyl radicals. These intermediates can be deactivated through a second-order process, leading to hydrazine (B178648) products. nist.gov This process occurs in parallel with another bimolecular reaction where the hydrazyl radical reacts with a second molecule of dibenzoyldiazene, resulting in an oxygen atom transfer. nist.gov

Table 2: Photoreactivity Modes of this compound

| Mode | Reaction | Description |

|---|---|---|

| Unimolecular | N-C Bond Cleavage | Photolysis of the parent molecule yields two 4-nitrobenzoyl radicals. researchgate.net |

| Bimolecular | Radical-Oxygen Reaction | Photogenerated 4-nitrobenzoyl radicals react with O₂ to form 4-nitrobenzoylperoxy radicals. researchgate.net |

| Bimolecular | Radical-Parent Reaction | Radicals can add to a parent diazene molecule, leading to hydrazyl radical intermediates and subsequent products. nist.gov |

Excited State Chemistry and Energy Transfer Processes

The excited state chemistry of this compound is governed by the relative energies and interactions of its nπ* and ππ* excited states. The presence of both electron-donating (azo group, considered in context) and strongly electron-withdrawing (nitrobenzoyl) moieties creates a push-pull system. Such systems are known to lower the energy of the ππ* state, potentially making it nearly degenerate with or even lower than the nπ* state. acs.org

Upon absorption of a photon, the molecule is typically promoted to an initial ππ* excited state due to the high intensity of this transition. spectrabase.com This is followed by extremely rapid internal conversion and vibrational relaxation to the lowest excited singlet state, S₁, which is likely of nπ* character. spectrabase.com This S₁(nπ*) state is the crucial junction from which the main photochemical events—isomerization or fragmentation—originate. The lifetime of this excited state is typically very short, on the order of picoseconds, as it efficiently funnels back to the ground state via isomerization or proceeds to form radical products. spectrabase.com

Energy transfer processes can occur following the initial photochemical event. For instance, the benzoylperoxy radicals formed after photolysis are capable of participating in electron transfer reactions. It has been shown that these radicals can perform a one-electron oxidation of other molecules, such as tetramethyl-p-phenylenediamine (TMPD), to generate an ion pair. researchgate.net This demonstrates that the excited state chemistry leads to intermediates capable of engaging in subsequent energy and electron transfer processes with other substrates in the solution.

Modulation of Photophysical Properties through Structural Modification

The photophysical and photochemical properties of diazene-based molecules can be finely tuned through structural modifications. uef.fi For aroyl diazenes, changes to the aromatic ring substituents are a primary method for this modulation. The number and electronic nature (electron-donating or electron-withdrawing) of substituents have a significant impact on the absorption spectra and the relative energies of the nπ* and ππ* states. acs.org

In this compound, the 4-nitrobenzoyl moiety itself is a key structural modification compared to a simple diazene. The introduction of this aroyl structure extends the π-conjugation. The specific placement of the nitro group at the para-position creates a powerful push-pull system across the molecule. This has several consequences:

Absorption Spectrum: The push-pull nature significantly red-shifts the π→π* absorption band into the visible region, making the compound colored and allowing for photoactivation with lower-energy light. acs.org

Excited State Dynamics: It stabilizes the ππ* excited state, bringing its energy closer to the nπ* state. This proximity can facilitate more efficient internal conversion and influence the quantum yields of isomerization versus fragmentation. spectrabase.comacs.org

Reactivity: The strong electron-withdrawing nature of the 4-nitrobenzoyl group influences the stability of the resulting benzoyl radical upon photolytic cleavage, thereby affecting the efficiency of the unimolecular photoreactivity mode.

By replacing the nitro group with other substituents, one could further modulate these properties.

Table 3: Conceptual Modulation of Aroyl Diazene Properties by Substituents

| Substituent Type (at para-position) | Example | Expected Effect on Absorption (π→π*) | Expected Impact on Reactivity |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | Strong red-shift (bathochromic) | Enhances push-pull character; may favor fragmentation. |

| Weak Electron-Withdrawing | -Cl, -Br | Moderate red-shift | Modestly alters excited state energies. |

| Electron-Donating | -OCH₃, -N(CH₃)₂ | Stronger red-shift; increased charge-transfer character | Significantly lowers ππ* energy; may alter isomerization pathway and quantum yield. |

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures involving Diazene (B1210634) Units

Detailed studies on the design principles for supramolecular architectures specifically involving the Bis(4-nitrobenzoyl)-diazene moiety are not currently available. Research in this area would typically explore how the electronic properties of the nitro groups and the steric and electronic influence of the benzoyl units direct the formation of larger, non-covalently bonded structures.

Investigation of Molecular Recognition and Host-Guest Interactions

There is no specific research detailing the molecular recognition capabilities or host-guest interactions of this compound. Such investigations would involve studying the compound's ability to selectively bind with other molecules (guests) based on factors like size, shape, and electronic complementarity.

Self-Assembly Processes in Solution and Solid State

The self-assembly behavior of this compound in either solution or the solid state has not been documented in the available literature. Studies on this topic would focus on the spontaneous organization of individual molecules into ordered supramolecular structures, driven by non-covalent interactions.

Crystal Engineering of Nitro-Diazene Based Materials

Specific crystal engineering studies focused on this compound are absent from the scientific literature. This field of study would involve the design and synthesis of crystalline solids where the arrangement of molecules is controlled to achieve desired material properties.

Based on a comprehensive search of available scientific literature, there is currently no information on the catalytic applications of the specific chemical compound “this compound.” Consequently, the requested article focusing on its role in catalytic systems, including investigations of catalytic mechanisms and reaction kinetics, cannot be generated.

It is possible that the catalytic properties of this particular compound have not yet been explored or reported in the public domain. Therefore, the sections and subsections outlined in the request, namely:

Catalytic Applications

Investigation of Catalytic Mechanisms and Reaction Kinetics

cannot be addressed with scientifically accurate and verifiable information.

No compound names are listed in a table as no article could be generated.

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge

Bis(4-nitrobenzoyl)-diazene is a chemical compound whose existence is confirmed in chemical databases, identified by the CAS number 35630-50-3. guidechem.com Structurally, it features a central diazene (B1210634) group (N=N) bonded to two 4-nitrobenzoyl groups. The 4-nitrobenzoyl moiety consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at the para position relative to a carbonyl group (-C=O), which in turn connects to the diazene linker.

Identification of Open Questions and Research Gaps

The scarcity of published data on this compound presents a significant research gap. The primary open questions revolve around the fundamental chemistry of this compound. Key areas that remain to be investigated include:

Synthesis: There are no established and published synthetic routes specifically for this compound. While methods for creating other diazene compounds are well-documented, their applicability and efficiency for this particular target molecule are unknown. Research is needed to develop a reliable and scalable synthesis protocol.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) have not been reported. These data are crucial for the compound's identification, purification, and for understanding its chemical behavior.

Structural Analysis: X-ray crystallography studies would be necessary to determine the precise three-dimensional structure, including bond lengths, bond angles, and the isomeric configuration (E/Z) of the diazene bond.

Reactivity and Stability: The chemical reactivity of the compound is unexplored. Investigations into its thermal stability, photochemical properties, and its behavior in the presence of various reagents (acids, bases, oxidizing, and reducing agents) are needed to understand its chemical profile. The influence of the electron-withdrawing nitro and benzoyl groups on the diazene linkage is a key area for study.

The following table summarizes the primary research gaps concerning this compound.

| Research Area | Specific Unanswered Questions |

| Synthesis | What are the most efficient and high-yielding synthetic pathways? What are the optimal reaction conditions and starting materials? |

| Characterization | What are its melting/boiling points, solubility profiles, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR, UV-Vis)? |

| Structural Chemistry | What is the precise molecular geometry and crystal structure? What is the preferred stereochemistry (E or Z isomer) of the N=N double bond? |

| Chemical Behavior | How thermally stable is the compound? What is its reactivity towards common reagents? Does it exhibit interesting photochemical behavior? |

Prospects for Advanced Applications in Materials Science and Organic Chemistry

Given the lack of direct experimental evidence, the potential applications of this compound can only be postulated based on the functional groups present in its structure.

Materials Science: The presence of nitro groups, which are known explosophores, suggests that the compound could be investigated as an energetic material. Many diazene-bridged compounds containing nitro groups are explored for their high energy content and thermal stability. researchgate.net Furthermore, the rigid, aromatic structure of this compound might impart properties useful in the development of high-performance polymers or liquid crystals, where such structural motifs can lead to desirable thermal and mechanical properties.

Organic Chemistry: In synthetic organic chemistry, diazene compounds can serve as valuable intermediates. The diazene linkage can be a source of nitrogen gas upon thermal or photochemical decomposition, which is a useful feature in certain polymerization or cross-linking reactions. The carbonyl groups could also serve as handles for further chemical modification, allowing this compound to be used as a building block for more complex molecules. The compound could also potentially act as an oxidizing agent in specific chemical transformations, a role sometimes played by related azo compounds.

However, it must be emphasized that these potential applications are entirely speculative. A thorough investigation into the fundamental properties and reactivity of this compound is a necessary first step before any of these prospects can be realistically evaluated. The significant research gaps surrounding this compound make it a candidate for foundational chemical research that could potentially unlock new applications in various scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(4-nitrobenzoyl)-diazene, and how can purity be optimized?

- Methodology : The synthesis typically involves diazo coupling between 4-nitrobenzoyl derivatives under controlled pH and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Purity can be verified using HPLC with a C18 column and UV detection at λ = 350–400 nm, where nitro and azo groups exhibit strong absorbance. Cross-validation with -NMR (DMSO-d, δ 8.2–8.5 ppm for aromatic protons) and FT-IR (stretching vibrations: C=O at ~1700 cm, N=N at ~1450 cm) ensures structural integrity .

Q. How can researchers characterize the electronic properties of this compound?

- Methodology : UV-Vis spectroscopy in DMF or DMSO reveals π→π* and n→π* transitions (λ ≈ 450–500 nm). Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in acetonitrile) identifies redox potentials associated with nitro and azo groups. Computational methods (DFT, B3LYP/6-31G*) predict HOMO-LUMO gaps and electron density distributions, which can be correlated with experimental data to validate electronic behavior .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodology : The compound’s planar structure and strong intermolecular interactions (e.g., π-π stacking) often lead to twinning or poor diffraction. Slow evaporation from DMF/ethanol (1:3) at 4°C improves crystal growth. For X-ray refinement, SHELXL-2018 is recommended for handling high thermal motion in nitro groups. Use the HKLF 5 format in SHELX to manage twinned data, and apply restraints to nitro group geometries to avoid overfitting .

Q. How do nitro substituents influence the photoisomerization kinetics of this compound?

- Methodology : Time-resolved UV-Vis spectroscopy (nanosecond laser pulses, 355 nm excitation) quantifies trans→cis isomerization rates. Compare results with computational MD simulations (AMBER force field, explicit solvent model) to assess steric and electronic effects. Contradictions between experimental and theoretical rates may arise from solvent polarity or aggregation effects; mitigate this by testing in low-polarity solvents (e.g., toluene) and varying concentrations .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for this compound?

- Methodology : If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows rigidity, perform variable-temperature NMR (−50°C to 80°C) to detect dynamic processes. Pair with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (C-H···O) stabilizing specific conformers. Cross-validate with solid-state IR to confirm hydrogen-bonding patterns absent in solution .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting computational and experimental results on the dipole moment of this compound?

- Methodology : Compute dipole moments using higher-level theory (e.g., CCSD(T)/def2-TZVP) and compare with experimental values derived from dielectric constant measurements (solution-phase). Discrepancies often stem from solvent effects; apply the Polarizable Continuum Model (PCM) in computations to account for solvation. Validate with gas-phase Stark spectroscopy if feasible .

Q. What experimental controls are essential to avoid artifacts in thermal stability studies?

- Methodology : Use TGA-DSC under inert atmosphere (N, 10°C/min) to monitor decomposition. Compare with dynamic vacuum sublimation (10 mbar) to distinguish thermal degradation from sublimation. Replicate experiments with varying sample masses to rule out kinetic artifacts. For conflicting DSC peaks, perform variable heating rate studies (Kissinger analysis) to resolve overlapping thermal events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.